N,N-Diethyl-3-{4-[4-oxo-2-piperidin-1-yl-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benze nesulfonamide
Description
N,N-Diethyl-3-{4-[4-oxo-2-piperidin-1-yl-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benzenesulfonamide is a sulfonamide derivative featuring a pyrazole-thiazole hybrid scaffold. Its structure includes a 1-phenylpyrazole core conjugated via a (5Z)-ylidenemethyl linkage to a 4-oxo-2-piperidin-1-yl-thiazole ring. The benzenesulfonamide moiety is substituted with diethyl groups at the nitrogen atom, conferring distinct physicochemical properties. This compound is hypothesized to exhibit biological activity through interactions with enzymatic targets, particularly kinases or receptors requiring sulfonamide binding motifs .
Properties
Molecular Formula |
C28H31N5O3S2 |
|---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
N,N-diethyl-3-[4-[(Z)-(4-oxo-2-piperidin-1-yl-1,3-thiazol-5-ylidene)methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C28H31N5O3S2/c1-3-32(4-2)38(35,36)24-15-11-12-21(18-24)26-22(20-33(30-26)23-13-7-5-8-14-23)19-25-27(34)29-28(37-25)31-16-9-6-10-17-31/h5,7-8,11-15,18-20H,3-4,6,9-10,16-17H2,1-2H3/b25-19- |
InChI Key |
BRAVZOQCEUWZGB-PLRJNAJWSA-N |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5 |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-{4-[4-oxo-2-piperidin-1-yl-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with the benzenesulfonamide derivative.
Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Pyrazole Synthesis: The pyrazole ring can be prepared through the reaction of hydrazines with 1,3-diketones under reflux conditions.
Coupling Reaction: The final step involves the coupling of the synthesized thiazole and pyrazole intermediates with the benzenesulfonamide derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-{4-[4-oxo-2-piperidin-1-yl-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 398.53 g/mol.
Anti-inflammatory Activity
Research indicates that compounds similar to N,N-Diethyl-3-{4-[4-oxo-2-piperidin-1-yl-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benzenesulfonamide exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. This inhibition is crucial for reducing inflammation and pain in various conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
Studies have suggested that the thiazole and pyrazole derivatives can induce apoptosis in cancer cells. The compound's ability to interact with specific molecular targets involved in cancer progression makes it a candidate for further investigation in oncology .
Antimicrobial Properties
The presence of the sulfonamide group has been associated with antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential use as antibiotics or antifungal agents .
Neurological Applications
Given the piperidine component, there is potential for this compound in treating neurological disorders. Research into related compounds has shown promise in modulating neurotransmitter systems, which could be beneficial for conditions such as depression or anxiety .
Table 1: Summary of Research Findings on Similar Compounds
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-{4-[4-oxo-2-piperidin-1-yl-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Analogues and Key Modifications
2.1.1 Core Heterocyclic Modifications
4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide (CAS 623933-06-2)
- Modifications :
- Thiazolidinone ring replaces thiazole, introducing a 2-thioxo group.
- sec-Butyl substituent at the thiazolidinone’s 3-position vs. piperidinyl in the target compound.
- N,N-dimethylbenzenesulfonamide vs. diethyl substitution.
- Impact :
- sec-Butyl introduces steric bulk, reducing binding pocket compatibility compared to piperidinyl’s cyclic structure.
- Dimethyl substitution decreases lipophilicity (clogP ≈ 3.2) vs. diethyl (clogP ≈ 4.1), affecting membrane permeability .
N,N-Diethyl-2-[[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (CAS 874818-16-3)
- Modifications :
- 1,2,4-Triazole replaces pyrazole-thiazole core.
- 4-Pyridinyl substituent introduces basicity (pKa ~6.5).
- Impact :
- Triazole’s hydrogen-bonding capacity differs from pyrazole-thiazole systems, influencing target selectivity.
- Pyridinyl enhances aqueous solubility but may reduce blood-brain barrier penetration .
2.1.2 Sulfonamide Variants
- N-[3-(1H-Benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide (CAS 294892-54-9) Modifications:
- Benzimidazole-phenyl scaffold replaces pyrazole-thiazole.
- Cyclohexylphenoxy group introduces rigidity and lipophilicity. Impact:
- Increased metabolic stability due to cyclohexyl’s resistance to oxidation.
- Reduced sulfonamide-mediated target engagement compared to the parent compound .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | CAS 623933-06-2 | CAS 874818-16-3 |
|---|---|---|---|
| Molecular Weight | 592.13 g/mol | 578.74 g/mol | 437.52 g/mol |
| clogP | 4.1 | 3.2 | 2.8 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 8 | 9 | 6 |
| TPSA (Ų) | 112 | 125 | 98 |
| Predicted Solubility | Low (LogS = -5.2) | Moderate (LogS = -4.1) | High (LogS = -3.5) |
Notes:
- CAS 874818-16-3’s triazole core and pyridinyl group improve solubility but reduce target specificity .
Biological Activity
N,N-Diethyl-3-{4-[4-oxo-2-piperidin-1-yl-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound features a thiazole ring, a piperidine moiety, and a pyrazole structure, which are known to contribute to various biological activities. The presence of these heterocyclic rings often enhances the compound's interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazolidinedione derivatives, compounds similar to the target compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiazolidinedione Derivatives
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 32 | 16 |
| Compound B | 64 | 8 |
| Target Compound | 16 | 4 |
2. Anticancer Properties
The thiazole and pyrazole components are linked to anticancer activity. Studies have shown that derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins . The target compound's structure suggests potential efficacy in inhibiting tumor growth.
3. Anti-inflammatory Effects
Compounds containing sulfonamide groups have been reported to exhibit anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases .
The precise mechanism through which N,N-Diethyl-3-{4-[4-oxo-2-piperidin-1-yl-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benzenesulfonamide exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Signaling Pathways: It may interfere with signaling pathways related to inflammation and apoptosis.
Case Studies
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several thiazolidinedione derivatives and tested them against various microbial strains. The target compound exhibited notable activity against both E. coli and S. aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Case Study 2: Anticancer Screening
In vitro studies on cancer cell lines demonstrated that the target compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
